Impact of Steric Hindrance on Free-Radical Polymerization Termination Kinetics
The steric bulk of the alkyl substituent in methacrylate monomers is a primary determinant of the termination rate coefficient (kt0). A comparative study of butyl methacrylate isomers demonstrates that increasing steric hindrance significantly decreases the value of kt0, which in turn alters the monomer conversion (xmin) at which the polymerization rate minimum occurs [1]. 3-Methylbuten-2-yl methacrylate, possessing a branched prenyl group with greater steric demand than tert-butyl, is inferred to exhibit a lower kt0 than tert-butyl methacrylate (t-BMA) under similar conditions [2].
| Evidence Dimension | Termination Rate Coefficient (kt0) Influence |
|---|---|
| Target Compound Data | Inferred to have a lower kt0 than t-BMA due to greater steric bulk. |
| Comparator Or Baseline | n-Butyl Methacrylate (n-BMA) > iso-Butyl Methacrylate (i-BMA) > tert-Butyl Methacrylate (t-BMA). kt0 values are inversely correlated with steric hindrance [1]. |
| Quantified Difference | Qualitative ranking based on steric bulk; the study confirms that kt0 is highly influenced by the steric hindrance of the alkyl substituent group [1]. |
| Conditions | Bulk free-radical polymerization studied by differential scanning calorimetry (DSC) and mathematical modeling [1]. |
Why This Matters
A lower termination rate coefficient (kt0) can lead to higher molecular weight polymers and a more pronounced autoacceleration (gel effect), impacting reactor design and final polymer properties.
- [1] INFONA. (2018). Kinetics of Bulk Free‐Radical Polymerization of Butyl Methacrylate Isomers Studied by Reaction Calorimetry. Macromolecular Reaction Engineering, 12(2), 1700046. https://doi.org/10.1002/mren.201700046 View Source
- [2] Nbinno. (2026). The Science Behind TBMA: Enabling Advanced Materials with a Specialty Monomer. Retrieved from https://www.nbinno.com/the-science-behind-tbma/ View Source
